molecular formula C10H13NO3 B13691191 Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate

Cat. No.: B13691191
M. Wt: 195.21 g/mol
InChI Key: KDVFOKHBLKKTJY-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate is an organic compound that belongs to the class of esters It features a pyridine ring attached to a propanoate moiety, which is further substituted with a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate typically involves the reaction of 2-pyridinecarboxaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization and esterification steps . The reaction conditions often require refluxing the mixture in ethanol for several hours to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Post-reaction purification involves recrystallization or column chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the pyridine ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate is unique due to the presence of both a hydroxy group and a pyridine ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 3-hydroxy-3-pyridin-2-ylpropanoate

InChI

InChI=1S/C10H13NO3/c1-2-14-10(13)7-9(12)8-5-3-4-6-11-8/h3-6,9,12H,2,7H2,1H3

InChI Key

KDVFOKHBLKKTJY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=N1)O

Origin of Product

United States

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